molecular formula C17H21NO4 B2708751 2-{[(2,4-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol CAS No. 1223891-24-4

2-{[(2,4-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol

Cat. No. B2708751
CAS RN: 1223891-24-4
M. Wt: 303.358
InChI Key: ZWFDFFVCSUZSMH-UHFFFAOYSA-N
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Description

“2-{[(2,4-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol” is a biochemical compound with the molecular formula C17H21NO4 and a molecular weight of 303.35 . It is used for proteomics research .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, density, melting point, boiling point, and solubility. For “this compound”, the molecular weight is known to be 303.35 . Other specific physical and chemical properties were not found in the available resources.

Scientific Research Applications

Synthesis and Structural Analysis

One study focused on the synthesis of mixed-valence oxovanadium(IV/V) dinuclear entities incorporating heptadentate ligands, demonstrating the compound's role in forming complex metal-ligand assemblies. These complexes, involving derivatives of 2-{[(2,4-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol, exhibit interesting electronic and structural properties, making them relevant for materials science research and potential catalytic applications (Mondal et al., 2005).

Thermodynamic Properties

Another area of application is the study of thermodynamic properties of methoxyphenols and their derivatives, including dimethoxybenzenes. These compounds, closely related to this compound, are analyzed for their ability to form strong intermolecular and intramolecular hydrogen bonds. Such properties are crucial for understanding the compound's behavior in various solvents and conditions, impacting its use in synthetic chemistry and materials science (Varfolomeev et al., 2010).

Radical Species Stabilization

Research into diphenoxido-bridged Co(II) and Zn(II) complexes of tripodal N2O2 ligands, which include structural motifs similar to this compound, reveals the stabilization of metal-coordinated phenoxyl radical species. This finding is significant for developing new antioxidant compounds and studying the redox chemistry of phenolic compounds in biological systems (Mukherjee et al., 2010).

Antioxidant and Biological Activity

Studies on dibenzyl bromophenols from brown algae, which share structural similarities with this compound, show potential biological activities, including selective cytotoxicity against human cancer cell lines. Such research underscores the compound's relevance in developing new therapeutics and understanding the biological activity of phenolic compounds (Xu et al., 2004).

Enzymatic Activity and Degradation

In the field of environmental science, research on enzymes capable of degrading aromatic compounds, such as 2-aminophenol 1,6-dioxygenase, provides insights into the biodegradation pathways of phenolic compounds. Understanding the enzymatic activity related to compounds like this compound can lead to improved methods for pollutant degradation and environmental remediation (Lendenmann & Spain, 1996).

Safety and Hazards

The safety and hazards associated with “2-{[(2,4-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol” are not specified in the available resources . It’s important to handle all chemicals with appropriate safety measures, even if specific hazards are not known. Always refer to the Material Safety Data Sheet (MSDS) or similar documentation for safety information.

properties

IUPAC Name

2-[[(2,4-dimethoxyphenyl)methylamino]methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-20-14-8-7-12(16(9-14)22-3)10-18-11-13-5-4-6-15(21-2)17(13)19/h4-9,18-19H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFDFFVCSUZSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC2=C(C(=CC=C2)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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